molecular formula C23H28N4O4 B613564 (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid CAS No. 823780-66-1

(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid

Cat. No. B613564
M. Wt: 424.5
InChI Key: DQWCPMLQUQTZMJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid, also known as (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid, is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.5. The purity is usually 95%.
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Scientific Research Applications

Application 1: Self-Assembly and Hydrogel Formation

  • Summary of Application: Fmoc-dipeptides, including those with α-methyl-L-phenylalanine, have been found to self-assemble into supramolecular nanostructures in aqueous media, forming biofunctional hydrogel materials .
  • Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
  • Results or Outcomes: The study found that the self-assembly of these Fmoc-dipeptides can be used to fabricate various biofunctional materials .

Application 2: Tissue Engineering

  • Summary of Application: Fmoc-derivatives of a series of cationic hexapeptides, referred to as series K, have been found to form self-supporting hydrogels, which have potential applications in tissue engineering .
  • Methods of Application: The study investigated the self-assembly and gelation properties of these peptides in aqueous solution using a set of biophysical techniques .
  • Results or Outcomes: Among the Fmoc-derivatives of series K, the Fmoc-K3 hydrogel was found to be the most rigid (G’ = 2526 Pa) and was able to fully support cell adhesion, survival, and duplication .

Application 3: Solvent-Controlled Self-Assembly

  • Summary of Application: Fmoc protected single amino acids, including aliphatic ones, have been found to self-assemble into various structures that serve as excellent bio-organic scaffolds for diverse applications .
  • Methods of Application: The study demonstrated the ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline through solvent variation .
  • Results or Outcomes: The study showed that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Application 4: Bio-Inspired Building Blocks

  • Summary of Application: Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials .
  • Methods of Application: The study explored the self-organization of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

properties

IUPAC Name

(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWCPMLQUQTZMJ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673980
Record name N~5~-(N,N'-Dimethylcarbamimidoyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid

CAS RN

823780-66-1
Record name N~5~-(N,N'-Dimethylcarbamimidoyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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